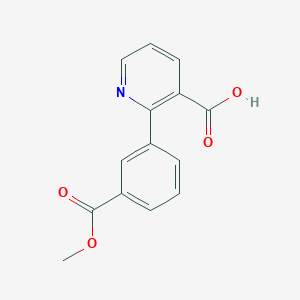

2-(3-Methoxycarbonylphenyl)nicotinic acid

Description

2-(3-Methoxycarbonylphenyl)nicotinic acid is a nicotinic acid derivative characterized by a pyridine ring substituted with a carboxylic acid group at position 3 and a 3-methoxycarbonylphenyl group at position 2. This structure confers unique physicochemical properties, making it a candidate for pharmaceutical and materials science applications. While its specific biological roles are less documented in the provided evidence, nicotinic acid derivatives are widely studied for their roles in metabolic regulation, particularly in managing hyperphosphatemia and dyslipidemia in dialysis patients .

Properties

IUPAC Name |

2-(3-methoxycarbonylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c1-19-14(18)10-5-2-4-9(8-10)12-11(13(16)17)6-3-7-15-12/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYSIXHVZENALAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=C(C=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40687773 | |

| Record name | 2-[3-(Methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40687773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258610-72-8 | |

| Record name | 2-[3-(Methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40687773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxycarbonylphenyl)nicotinic acid typically involves the esterification of 3-carboxybenzoic acid with methanol in the presence of a catalyst, followed by a coupling reaction with nicotinic acid. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide to facilitate the esterification process. The coupling reaction may be carried out under reflux conditions with a suitable solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of 2-(3-Methoxycarbonylphenyl)nicotinic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale synthesis of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxycarbonylphenyl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The methoxycarbonyl group can be oxidized to form carboxylic acid derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Reagents like nitric acid for nitration or bromine for bromination are typically employed.

Major Products Formed

Oxidation: Carboxylic acid derivatives.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Biological Activities

Research indicates that 2-(3-Methoxycarbonylphenyl)nicotinic acid exhibits several promising biological activities:

- Antimicrobial Properties: Studies have shown that MCPC possesses antimicrobial effects against various bacterial strains.

- Antioxidant Activity: The compound demonstrates significant antioxidant capabilities, which may contribute to its protective effects in biological systems.

- Potential Anti-inflammatory Effects: Preliminary studies suggest that MCPC may modulate inflammatory responses.

These properties make it a candidate for further investigation in pharmacological applications.

Applications in Drug Discovery

The unique structural attributes of 2-(3-Methoxycarbonylphenyl)nicotinic acid position it as a valuable scaffold in medicinal chemistry. Its potential applications include:

- Lead Compound Development: MCPC can serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

- Bioactive Molecules: Its modifications can lead to the creation of bioactive molecules with enhanced efficacy and reduced side effects.

Case Studies

Several studies have highlighted the utility of 2-(3-Methoxycarbonylphenyl)nicotinic acid in various applications:

-

Antimicrobial Screening:

- A study evaluated the antimicrobial efficacy of MCPC against Gram-positive and Gram-negative bacteria. Results indicated notable inhibition zones, suggesting its potential as an antimicrobial agent.

-

Antioxidant Activity Assessment:

- Research assessed the antioxidant properties of MCPC using DPPH radical scavenging assays. The compound demonstrated significant free radical scavenging activity, indicating its potential use in formulations aimed at oxidative stress mitigation.

-

Inflammation Modulation:

- In vitro studies explored the effects of MCPC on inflammatory cytokine production. Findings suggested that MCPC could downregulate pro-inflammatory cytokines, indicating its potential therapeutic role in inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-(3-Methoxycarbonylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Nicotinic Acid Derivatives and Their Properties

Pharmacological Efficacy

Serum Phosphorus Reduction :

Nicotinic acid analogs, including derivatives like 2-(3-Methoxycarbonylphenyl)nicotinic acid, reduce serum phosphorus in dialysis patients. Meta-analyses show peak efficacy at 8 weeks (SMD: 1.05; 95% CI: 0.68–1.42), though prolonged use beyond 12 weeks diminishes effects .

Lipid Modulation :

Nicotinic acid derivatives increase HDL by ~63% and decrease triglycerides by ~26%, a trait shared across analogs due to nicotinic acid receptor (GPR109A) activation .

Mechanistic Insights

- Receptor Interaction : Nicotinic acid derivatives activate GPR109A, reducing cAMP and inhibiting lipolysis. Substituents like methoxycarbonyl may alter receptor binding affinity .

- Metabolic Pathways: Derivatives with amino or thiazolidinone groups (e.g., 4-thiazolidinones) exhibit divergent metabolic fates, impacting antimicrobial vs. antihyperphosphatemic applications .

Biological Activity

2-(3-Methoxycarbonylphenyl)nicotinic acid, also known as MCPC, is a compound with significant biological activity due to its unique structural characteristics. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

2-(3-Methoxycarbonylphenyl)nicotinic acid features a nicotinic acid backbone with a methoxycarbonylphenyl substituent. This structure enhances its chemical reactivity and biological activity. The compound can be synthesized through various methods, notably the Suzuki-Miyaura cross-coupling reaction between 2-chloronicotinic acid and 3-methoxybenzeneboronic acid, followed by saponification of the ester group using sodium hydroxide.

Biological Activities

Research indicates that MCPC exhibits several promising biological activities:

- Agonistic Activity : It acts as an agonist for hydroxycarboxylic acid receptors, which play a crucial role in lipid metabolism and energy homeostasis.

- Antiproliferative Effects : Studies have shown that MCPC can inhibit the proliferation of various cancer cell lines, suggesting potential applications in cancer therapy. For instance, it has been tested against human breast cancer cell lines such as MCF-7 and MDA-MB-231, demonstrating significant antiproliferative effects .

- Apoptosis Induction : The compound has been associated with the induction of apoptosis in cancer cells, which is a critical mechanism for cancer treatment. The mechanisms involve the activation of caspases and other apoptotic pathways .

Antiproliferative Activity

A study evaluated the cytotoxic effects of MCPC on different cancer cell lines. The results indicated that:

| Cell Line | IC50 (μg/ml) |

|---|---|

| MCF-7 | 447.83 |

| MDA-MB-231 | 373.91 |

| NCI-H1299 | 91.53 |

The IC50 values reflect the concentration required to inhibit cell growth by 50%. The lower IC50 for NCI-H1299 indicates a higher sensitivity to MCPC compared to breast cancer cell lines .

Apoptosis Detection

The induction of apoptosis was assessed using Annexin V-FITC/propidium iodide staining techniques. The percentage of apoptotic cells increased significantly in treated groups compared to controls, confirming the compound's role in promoting programmed cell death in cancer cells .

The biological activities of MCPC can be attributed to its ability to interact with specific cellular pathways:

- Hydroxycarboxylic Acid Receptors : By acting on these receptors, MCPC influences metabolic processes that are vital for maintaining cellular energy balance.

- Caspase Activation : The compound triggers caspase cascades that lead to apoptosis, making it a candidate for further development in cancer therapeutics.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(3-Methoxycarbonylphenyl)nicotinic acid, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis of nicotinic acid derivatives often involves coupling reactions between aryl halides and boronic acids (Suzuki-Miyaura) or condensation reactions to attach functional groups to the pyridine backbone. For example, analogous compounds like 2-Amino-5-[3-(dimethylcarbamoyl)phenyl]nicotinic acid utilize palladium-catalyzed cross-coupling to introduce substituents . Optimization may include adjusting catalyst loading (e.g., Pd(PPh₃)₄), solvent polarity (DMF vs. THF), and temperature (80–120°C) to enhance regioselectivity.

Q. Which spectroscopic techniques are critical for confirming the structure of 2-(3-Methoxycarbonylphenyl)nicotinic acid?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR verify the methoxycarbonyl group (δ ~3.9 ppm for OCH₃ and ~167 ppm for carbonyl) and aromatic protons (δ 7.0–8.5 ppm).

- FT-IR : Confirm ester C=O stretching (~1720 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹).

- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₄H₁₁NO₄: 264.0667).

- X-ray crystallography (if crystalline) resolves bond angles and spatial arrangement .

Q. How should researchers handle discrepancies in melting point data for nicotinic acid derivatives during characterization?

- Methodological Answer : Contradictions in melting points (e.g., 270–290°C for 6-(methoxycarbonyl)-2-naphthoic acid ) may arise from impurities or polymorphic forms. Recrystallization in polar solvents (e.g., ethanol/water) and differential scanning calorimetry (DSC) can isolate pure phases. Cross-reference with HPLC purity data (>95%) to confirm compound integrity .

Advanced Research Questions

Q. What experimental strategies can elucidate the structure-activity relationship (SAR) of 2-(3-Methoxycarbonylphenyl)nicotinic acid in biological systems?

- Methodological Answer :

- Functional Group Modifications : Replace the methoxycarbonyl group with hydroxymethyl (as in 5-(3-(Hydroxymethyl)phenyl)nicotinic acid ) to assess hydrogen-bonding effects.

- In Silico Docking : Use software like AutoDock to predict binding affinities with targets (e.g., cyclooxygenase enzymes).

- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) against cancer cell lines or microbial strains .

Q. How can researchers address low solubility of 2-(3-Methoxycarbonylphenyl)nicotinic acid in aqueous media for pharmacological studies?

- Methodological Answer :

- Salt Formation : React with sodium bicarbonate to generate water-soluble carboxylate salts.

- Co-solvent Systems : Use DMSO/PBS mixtures (<5% DMSO) to maintain biocompatibility.

- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability .

Q. What analytical approaches resolve contradictions in spectroscopic data for novel nicotinic acid derivatives?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals and confirm connectivity.

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace carbonyl groups in complex spectra.

- Comparative Analysis : Cross-validate with structurally characterized analogs (e.g., 2-Chloro-4-methyl-6-(trifluoromethyl)nicotinic acid ) to identify artifacts .

Safety and Handling

Q. What are the critical safety protocols for handling 2-(3-Methoxycarbonylphenyl)nicotinic acid in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose via hazardous waste protocols.

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the ester group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.